molecular formula C11H18N2O B2663981 [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine CAS No. 927997-57-7

[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine

Cat. No.: B2663981
CAS No.: 927997-57-7
M. Wt: 194.278
InChI Key: ZVYAFQNZQLLQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine: is an organic compound with the molecular formula C11H18N2O. It is a derivative of ethanediamine, featuring a methoxyphenyl group and two dimethylamine groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine typically involves the alkylation of primary amines or ammonia, followed by reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride or sodium borohydride . The reaction conditions often include the use of solvents like ethanol or ether, and the process may require heating or refluxing to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Chemistry: In chemistry, [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of dyes, pharmaceuticals, and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological systems. It is also employed in the synthesis of biologically active compounds .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including their use as antidepressants and analgesics .

Industry: Industrially, this compound is used in the production of various chemicals, including dyes and polymers. Its reactivity makes it a valuable intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine
  • 2-Methoxy-5-(phenylamino)methylphenol
  • 2-(Anilinomethyl)phenol

Uniqueness: What sets [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)8-11(12)9-4-6-10(14-3)7-5-9/h4-7,11H,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYAFQNZQLLQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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